molecular formula C8H7NS B1583463 4-(Methylthio)benzonitrile CAS No. 21382-98-9

4-(Methylthio)benzonitrile

Cat. No.: B1583463
CAS No.: 21382-98-9
M. Wt: 149.21 g/mol
InChI Key: RPVGEEHGKIFQFO-UHFFFAOYSA-N
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Description

4-(Methylthio)benzonitrile (CAS No. 21382-98-9) is a benzonitrile derivative with a methylthio (-SCH₃) substituent at the para position of the benzene ring. Its molecular formula is C₈H₇NS (molecular weight: 149.21 g/mol) . This compound is widely used as a synthetic precursor in medicinal chemistry and materials science. For example, it serves as a starting material for synthesizing pyrimidine derivatives, such as 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine, which are pivotal in developing radioligands for imaging applications . Its solubility and stability in organic solvents (e.g., methylene chloride) make it suitable for GC-MS analysis, where it is quantified using benzonitrile as an internal standard .

Preparation Methods

Detailed Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Using Halogenated Benzonitriles

Reaction Scheme:
$$
\text{4-Halobenzonitrile} + \text{Sodium methyl mercaptide} \rightarrow \text{4-(Methylthio)benzonitrile} + \text{Sodium halide}
$$

Typical Procedure:

  • 4-Chlorobenzonitrile is reacted with sodium methyl mercaptide (prepared from sodium and methanethiol) in a polar aprotic solvent such as dimethylformamide or acetonitrile.
  • The reaction is conducted at moderate temperatures (80–120°C) for several hours.
  • The product is isolated by extraction and purified by recrystallization or chromatography.

Key Parameters:

Parameter Typical Value
Starting material 4-chlorobenzonitrile
Thiolating agent Sodium methyl mercaptide
Solvent DMF or acetonitrile
Temperature 80–120°C
Reaction time 3–8 hours
Yield 60–85%

Advantages:

  • High selectivity for para substitution.
  • Straightforward work-up.

Limitations:

  • Requires handling of malodorous and toxic thiol reagents.
  • Halide byproducts may require special disposal.

Transition-Metal-Catalyzed Thiomethylation

While less commonly reported for this compound specifically, transition-metal-catalyzed cross-coupling (e.g., copper-catalyzed thiolation) can be used for related aromatic nitriles. This approach typically employs a methylthiol source and a suitable catalyst under controlled conditions to achieve C–S bond formation.

Key Parameters (Generalized):

Parameter Typical Value
Catalyst Copper(I) iodide
Ligand 1,10-Phenanthroline
Thiol source Methanethiol or thiourea
Base Potassium carbonate
Solvent DMSO or DMF
Temperature 80–120°C
Reaction time 6–12 hours
Yield 60–90%

Advantages:

  • Broad substrate scope.
  • Potential for greener processes.

Limitations:

  • Catalyst and ligand cost.
  • Possible contamination with metal residues.

Comparative Data Table

Method Starting Material Key Reagents Conditions Yield Notes
SNAr with halobenzonitrile 4-chlorobenzonitrile Sodium methyl mercaptide 80–120°C, 3–8 h 60–85% Industrial scale feasible
Methylthiolation of mercaptobenzonitrile 4-mercaptobenzonitrile Methyl iodide, K2CO3 20°C, 3 h Up to 100% High selectivity, mild
Transition-metal-catalyzed thiolation Halogenated benzonitrile Methanethiol, CuI, ligand 80–120°C, 6–12 h 60–90% Less common, greener potential

Research Findings and Notes

  • The nucleophilic aromatic substitution route is the most widely used, especially at industrial scale, due to the ready availability of halogenated benzonitriles and robust yields.
  • The methylthiolation of mercaptobenzonitrile is highly efficient and selective, but relies on the availability of the mercapto precursor, which may require its own synthetic step.
  • Transition-metal-catalyzed methods are emerging as greener alternatives but are less established for this specific compound.
  • Reaction optimization (solvent, temperature, base) is crucial for maximizing yield and purity.
  • Product purification is typically achieved via recrystallization, given the compound’s moderate melting point (61–63°C).

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-(Methylthio)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

  • Oxidation Reactions : It can be oxidized to form compounds such as 4-(methylsulfinyl)benzonitrile and 4-(methylsulfonyl)benzonitrile.
  • Reduction Reactions : The compound can be reduced to yield 4-(methylthio)benzylamine.
  • Substitution Reactions : It can participate in nucleophilic substitution reactions leading to various substituted benzonitriles depending on the nucleophile used .

Pharmaceuticals

This compound is explored for its potential in drug development due to its ability to interact with biological targets. Research has indicated that compounds derived from it exhibit significant biological activity, including antibacterial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .

Material Science

The compound has applications in material science, particularly in the development of functional materials with specific properties. Its unique chemical structure allows it to be utilized in the synthesis of polymers and other materials that require specific thermal or electrical characteristics .

Surface Chemistry Studies

Research utilizing Raman spectroscopy has shown that this compound can adsorb on surfaces such as silver, leading to enhanced surface-enhanced Raman scattering (SERS). This property is valuable for analytical applications where sensitive detection of compounds is required .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisIntermediate for complex organic moleculesOxidation and reduction pathways available
PharmaceuticalsPotential drug candidates with biological activityEffective against various bacterial strains
Material ScienceDevelopment of functional materialsUseful in polymer synthesis
Surface ChemistryAdsorption studies for enhanced detection techniquesSignificant SERS enhancement observed

Case Study 1: Antibacterial Activity

In a study focusing on the antibacterial properties of synthesized derivatives of this compound, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics, suggesting their potential as new antibacterial agents .

Case Study 2: Material Development

Research into the use of this compound in polymer synthesis demonstrated its effectiveness as a building block for creating materials with enhanced thermal stability and electrical conductivity. The synthesized polymers showed improved performance compared to traditional materials used in electronic applications .

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzonitrile depends on its specific application. In chemical reactions, the methylthio group acts as an electron-donating group, influencing the reactivity of the benzene ring. The nitrile group can participate in various transformations, such as reduction to amines or hydrolysis to carboxylic acids .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Position and Functional Group Variations

The biological, chemical, and physical properties of benzonitrile derivatives are highly dependent on the substituent's position and nature. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent/Functional Group Molecular Formula Key Applications/Properties References
4-(Methylthio)benzonitrile -SCH₃ (para) C₈H₇NS Precursor for pyrimidine radioligands , GC-MS analysis
4-(Diethylamino)benzonitrile -N(C₂H₅)₂ (para) C₁₁H₁₄N₂ Fermentation byproduct; detected in microbial studies
4-[2-(Aminooxy)ethoxy]benzonitrile -OCH₂CH₂ONH₂ (para) C₉H₁₀N₂O₂ Intermediate in agrochemical synthesis
4-(Methoxymethoxy)benzonitrile -OCH₂OCH₃ (para) C₉H₉NO₂ Solvent-stable intermediate in organic synthesis
4-[(Methylsulfonyl)benzonitrile -SO₂CH₃ (para) C₈H₇NO₂S High polarity; used in pharmaceuticals
4-[[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl]benzonitrile -CH₂-S-thiadiazole (para) C₁₀H₈N₄S₂ Antimicrobial and anticancer agent

Cytotoxic Activity

The presence of electron-withdrawing groups (e.g., nitrile) and sulfur-containing substituents enhances cytotoxicity in cancer cell lines:

  • 4-[(Methylsulfonyl)benzonitrile : Sulfonyl groups improve metabolic stability, making derivatives effective in prolonged therapeutic action .

Key Research Findings and Trends

Structure-Activity Relationships: Para-substituted benzonitriles with sulfur groups (-SCH₃, -SO₂CH₃) exhibit enhanced bioavailability compared to ortho or meta isomers due to reduced steric hindrance . Aminooxy and thiadiazole derivatives show improved antimicrobial activity, likely due to increased hydrogen bonding and membrane penetration .

Analytical Performance :

  • In GC-MS, this compound has a response factor (RF) of 0.76 relative to benzonitrile, whereas allyl-CN (RF = 3.70) and 3-but-CN (RF = 2.45) show higher sensitivity .

Industrial Relevance :

  • Derivatives like 4-(Methoxymethoxy)benzonitrile are prioritized in solvent-based syntheses due to their stability under acidic conditions .

Biological Activity

4-(Methylthio)benzonitrile, also known by its chemical formula C8_8H7_7NS, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of a methylthio group attached to a benzonitrile moiety. The structure can be represented as follows:

C6H4(CH3S)CN\text{C}_6\text{H}_4(\text{CH}_3\text{S})\text{C}\equiv \text{N}

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where methylthio groups are introduced onto the benzonitrile structure. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant potency.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties , showing promising results in DPPH and ABTS assays. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Assay IC50 (µM)
DPPH15
ABTS12

These findings indicate that this compound may possess protective effects against oxidative damage .

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This action suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with various biological targets. Molecular docking studies have revealed strong binding affinities with bacterial enzymes, indicating a mechanism that disrupts bacterial cell wall synthesis and function .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The results showed that the compound significantly inhibited bacterial growth, suggesting its potential as an alternative treatment option .
  • Oxidative Stress Model : In an experimental model of oxidative stress, administration of this compound resulted in reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methylthio)benzonitrile, and how do reaction conditions influence yield?

  • Methodology : Two primary methods are documented:

  • Flow electrosynthesis : Oxidation of this compound to sulfoxides using electrochemical reactors, achieving 82% yield under optimized voltage and solvent conditions (cyclohexane/ethyl acetate) .
  • Hydrosilylation : Catalytic synthesis using Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) under inert atmospheres, with yields dependent on catalyst loading and temperature .
    • Key Variables : Solvent polarity, reaction time, and catalyst type critically affect product purity. For example, DMSO enhances cyanide substitution in SN2 reactions but may introduce oxidative by-products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with literature values (e.g., δ 2.76 ppm for methylsulfinyl protons in oxidized derivatives) .
  • Vibrational Spectroscopy : Use FT-IR to validate functional groups (e.g., C≡N stretch ~2220 cm⁻¹) and cross-reference with DFT-calculated vibrational modes .
  • Chromatography : Purity assessment via HPLC or GC-MS, particularly to detect residual solvents or unreacted intermediates .

Q. What safety protocols are essential when handling this compound in the lab?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (OSHA HCS guidelines) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as the compound may release toxic gases (e.g., HCN) under thermal decomposition .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Case Study : DFT calculations for 4-(3-aminophenyl)benzonitrile predicted vibrational modes deviating <5% from experimental FT-IR data. Discrepancies in C≡N bond lengths (theoretical vs. XRD) were attributed to solvent effects in experimental setups .
  • Troubleshooting :

  • Validate computational parameters (e.g., basis sets like B3LYP/6-311++G**) against known analogs.
  • Account for intermolecular interactions (e.g., hydrogen bonding) in solid-state vs. solution-phase analyses .

Q. What strategies optimize the selectivity of this compound derivatives in kinase inhibition assays?

  • Experimental Design :

  • Structure-Activity Relationships (SAR) : Modify the methylthio group to sulfone/sulfoxide derivatives, which alter electron density and binding affinity to kinase active sites .
  • Biochemical Assays : Use fluorescence polarization to measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR2) .
    • Data Interpretation : Cross-validate results with molecular docking simulations to identify key residues (e.g., ATP-binding pockets) influencing inhibition .

Q. How do impurities in this compound impact its reactivity in multi-step syntheses?

  • Case Study : Residual 4-(Methylthio)benzyl chloride (≤2%) in the nitrile precursor led to undesired alkylation by-products in peptide coupling reactions .
  • Mitigation :

  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) to remove halogenated impurities .
  • Quality Control : Implement LC-MS batch testing with detection thresholds <0.5% for halides .

Q. What environmental and toxicological data gaps exist for this compound, and how can they be addressed?

  • Knowledge Gaps : Limited ecotoxicity data (e.g., LC₅₀ for aquatic organisms) and biodegradation pathways .
  • Research Proposals :

  • Conduct OECD 301F biodegradability tests under aerobic conditions.
  • Use zebrafish embryo assays (FET) to evaluate acute toxicity and developmental impacts .

Properties

IUPAC Name

4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVGEEHGKIFQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343620
Record name 4-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21382-98-9
Record name 4-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzonitrile
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Synthesis routes and methods

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 4000 parts by weight of anhydrous sodium sulfate, 950 parts by weight of 4-(methylthio)benzaldehyde and 538.4 parts by weight of hydroxylammonium sulfate. Following evacuation to 25 mbar, the mixture is heated to 80° C. and stirred at this temperature for 3 hours. It is subsequently heated at 130° C. and held for 30 minutes at the same pressure. A total of about 240 parts by weight of water are removed by distillation altogether. The distillation of the nitrile is initiated and controlled by reduction of the pressure to 5 mbar and subsequent raising of the jacket temperature to 150° C. 708 parts by weight of 4-(methylthio)benzonitrile are obtained with a purity of over 98% (TLC), and also 18 parts by weight of a mixed fraction essentially consisting of 4-(methylthio)benzonitrile and 4-(methylthio)benzaldehyde. The collected 4-(methylthio)benzonitrile has a melting point of 61°-63° C.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylthio)benzonitrile
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4-(Methylthio)benzonitrile
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